
Neomycin B-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neomycin B-glucoside, also known as this compound, is a useful research compound. Its molecular formula is C29H56N6O18 and its molecular weight is 776.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Properties
Recent studies have revealed that neomycin B-glucoside also exhibits antiviral properties. Research indicates that topical application can enhance host resistance to viral infections, such as influenza A and Zika virus . The compound induces the expression of interferon-stimulated genes (ISGs), which play a vital role in antiviral defense.
Case Study: Antiviral Efficacy
In a study involving Mx1 congenic mice, a single dose of neomycin significantly increased survival rates following exposure to a lethal dose of influenza A virus. The protective effect was attributed to the induction of ISGs at the site of application .
Combination Therapy
This compound has been investigated for its potential in combination therapies. For instance, it has shown enhanced antimicrobial activity when used alongside mupirocin against Staphylococcus aureus strains, including methicillin-resistant variants . This combination therapy demonstrates a synergistic effect, improving treatment outcomes in murine models of nasal colonization.
Table 1: Clinical Applications of this compound
Application | Description |
---|---|
Hepatic Encephalopathy | Reduces ammonia levels by inhibiting ammonia-producing gut bacteria |
Perioperative Prophylaxis | Prevents surgical site infections during colorectal surgeries |
Antiviral Treatment | Enhances resistance to viral infections through ISG induction |
Combination Therapy | Increases efficacy against resistant bacterial strains |
Pharmacological Insights
The pharmacological profile of this compound highlights its low systemic absorption when administered orally, making it particularly useful for localized gastrointestinal infections. Its application extends beyond traditional antibiotic use into areas such as:
- Irritable Bowel Syndrome : Off-label use in treating constipation-predominant irritable bowel syndrome has been documented .
- Topical Formulations : Available as creams or ointments for localized infections, leveraging its antibacterial properties without significant systemic effects.
Research Trends and Future Directions
Current research trends focus on enhancing the efficacy and safety profiles of neomycin derivatives. Studies are exploring modifications to the glycosidic structure to improve antibacterial activity against resistant strains while minimizing nephrotoxicity associated with traditional aminoglycosides .
Table 2: Research Focus Areas
Research Area | Focus |
---|---|
Structural Modifications | Developing neomycin derivatives with improved activity |
Safety Profile | Assessing nephrotoxicity and optimizing dosing regimens |
Mechanism Elucidation | Understanding ISG induction pathways and their implications in antiviral therapy |
Propiedades
Número CAS |
53861-54-4 |
---|---|
Fórmula molecular |
C29H56N6O18 |
Peso molecular |
776.8 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H56N6O18/c30-2-8-15(38)18(41)12(34)26(47-8)51-23-7(33)1-6(32)14(37)25(23)53-29-22(45)24(52-27-13(35)19(42)16(39)9(3-31)48-27)11(50-29)5-46-28-21(44)20(43)17(40)10(4-36)49-28/h6-29,36-45H,1-5,30-35H2/t6-,7+,8-,9+,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |
Clave InChI |
RFQNNKVMXDYKTI-DNAAXGQXSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CN)O)O)N)O)O)N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@@H](O5)CN)O)O)N)O)O)N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CN)O)O)N)O)O)N |
Sinónimos |
neomycin B-glucoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.